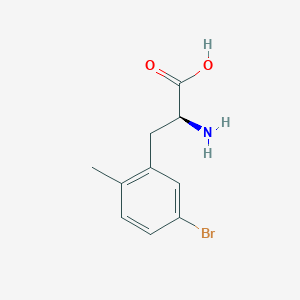

5-Bromo-2-methyl-L-phenylalanine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |

InChI Key |

BCAFLSOPSHVVMA-VIFPVBQESA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Methyl L Phenylalanine and Analogues

Asymmetric Synthesis Approaches to Chiral Phenylalanine Derivatives

Asymmetric synthesis is a cornerstone for the production of enantiomerically pure amino acids. Various strategies have been developed to control the stereochemistry at the α-carbon, including phase-transfer catalysis, the use of chiral auxiliaries, and metal-complex-mediated diastereoselective reactions.

Phase-Transfer Catalysis in Enantioselective Alkylation of Glycine (B1666218) Schiff Bases

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric alkylation of glycine derivatives. This method typically involves the alkylation of a glycine Schiff base ester in a biphasic system, facilitated by a chiral phase-transfer catalyst.

The O'Donnell amino acid synthesis is a notable example, utilizing benzophenone (B1666685) imines of glycine alkyl esters. organic-chemistry.org This approach allows for selective monoalkylation because the resulting product is less acidic than the starting material, preventing further reaction. organic-chemistry.org The use of chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, induces enantioselectivity during the alkylation step. organic-chemistry.orgaustinpublishinggroup.com Deprotonation occurs at the interface of the organic and aqueous phases, and the resulting Schiff base anion pairs with the chiral catalyst, directing the electrophile to one face of the enolate. organic-chemistry.org This methodology has been successfully applied to the synthesis of a variety of α-amino acids with high enantiomeric excess. austinpublishinggroup.comacs.org

| Catalyst Type | Substrate | Key Features | Ref |

| Chiral Quaternary Ammonium Salts (from Cinchona alkaloids) | Glycine Schiff Base Esters | Biphasic system; selective monoalkylation; high enantioselectivity. | organic-chemistry.orgaustinpublishinggroup.com |

| (S)- or (R)-2-hydroxy-2'-amino-1,1'-binaphthyl (NOBIN) derivatives | Achiral Ni(II) complexes of Glycine-Derived Schiff Bases | High enantioselectivities (90−98.5% ee); rapid reaction times at room temperature. | acs.org |

Chiral Auxiliary-Mediated Strategies for Stereoselective Amino Acid Construction

Chiral auxiliaries are temporary chiral moieties that are attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Pseudoephenamine has been demonstrated as an effective chiral auxiliary for the synthesis of quaternary α-methyl α-amino acids. nih.gov The alanine (B10760859) derivative is first coupled with pseudoephenamine to form an amide. Deprotonation and subsequent alkylation proceed with high diastereoselectivity. The stereochemical outcome is directed by the chiral scaffold of the auxiliary. nih.gov A significant advantage of this method is the mild conditions required for the removal of the auxiliary, which can often be recovered and reused. nih.gov Other notable chiral auxiliaries include oxazolidinones and BINOL derivatives, which have been used in the diastereoselective alkylation of glycine equivalents to produce a range of uncommon α-amino acids. wikipedia.org

| Chiral Auxiliary | Substrate | Diastereomeric Excess (d.e.) | Key Advantages | Ref |

| Pseudoephenamine | Alaninamide Pivaldimine | High | Versatile electrophiles, mild hydrolysis conditions. | nih.gov |

| BINOL | Chiral Glycine Derivatives | 69% to 86% | Access to enantiomerically pure uncommon R-amino acids. | wikipedia.org |

| N-sulfinyl group | Glyoxylate-derived N-sulfinyl imine | >95:5 dr | Mild reaction conditions, straightforward removal of auxiliary. | nih.gov |

Diastereoselective Synthesis via Chiral Nickel(II) Schiff Base Complexes

The use of chiral Ni(II) Schiff base complexes represents a leading methodology for the asymmetric synthesis of a wide array of tailor-made α-amino acids. nih.govnih.govehu.es In this approach, a chiral ligand, often derived from an amino acid like proline, is used to form a square-planar Ni(II) complex with a glycine Schiff base. nih.govnih.gov

Alkylation of these complexes proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov The chiral environment created by the ligand directs the incoming electrophile to a specific face of the complex. Subsequent hydrolysis of the alkylated complex yields the desired α-amino acid with high enantiopurity. acs.org This method is particularly advantageous for its practicality, scalability, and the potential for recycling the chiral ligand. nih.govehu.es It has been successfully applied to the gram-scale synthesis of various fluorinated amino acids with excellent enantiomeric excess (>94% ee). chemrxiv.org

| Ligand Type | Substrate | Diastereomeric Excess (d.e.) / Enantiomeric Excess (ee) | Key Features | Ref |

| Chiral tridentate ligands (e.g., from L-proline) | Glycine Schiff base Ni(II) complex | >92% de | Scalable, recyclable ligand, applicable to various amino acids. | nih.govchemrxiv.org |

| Achiral ligands with chiral PTC | Achiral Ni(II) complexes of Glycine-Derived Schiff Bases | 90-98.5% ee | High enantioselectivity under phase-transfer conditions. | acs.org |

Enzymatic and Chemoenzymatic Synthesis of Halogenated L-Phenylalanine Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral amino acids. Enzymes can catalyze reactions with high stereo-, regio-, and chemoselectivity under mild conditions.

Enzyme-Catalyzed Stereospecific Transformations for UAA Production

Enzymes such as phenylalanine ammonia lyases (PALs) are particularly useful for the synthesis of L-phenylalanine derivatives. frontiersin.org PALs naturally catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.org By operating the reaction in reverse with high concentrations of ammonia, PALs can catalyze the stereospecific addition of ammonia to the corresponding cinnamic acid derivatives, including halogenated analogues, to produce the L-amino acid. frontiersin.orgnih.govnih.gov This method is highly attractive due to its high atom economy and the use of accessible prochiral starting materials. acs.org Protein engineering and directed evolution have been employed to expand the substrate scope and improve the catalytic efficiency of these enzymes. acs.orgnih.gov

| Enzyme | Reaction Type | Substrate | Product | Key Advantages | Ref |

| Phenylalanine Ammonia Lyase (PAL) | Asymmetric hydroamination | Halogenated (E)-cinnamic acid | Halogenated L-phenylalanine | High stereospecificity, cofactor-independent. | frontiersin.orgnih.govnih.gov |

| Amino Acid Dehydrogenases | Reductive amination | α-keto acids | Chiral amino acids | Good stability, broad substrate specificity, high enantioselectivity. | mdpi.com |

Biocatalytic Platforms for Chiral Amino Acid Resolution and Production

Biocatalytic platforms can also be employed for the kinetic resolution of racemic mixtures of amino acids. Although this approach has a theoretical maximum yield of 50%, it can be an effective way to obtain one enantiomer in high purity. acs.org Furthermore, dynamic kinetic resolutions, which combine enzymatic resolution with in situ racemization of the undesired enantiomer, can overcome this yield limitation.

Enzymes like L-amino acid oxidases can be used in deracemization-stereoinversion processes to convert a racemic mixture into a single enantiomer. acs.org These biocatalytic systems are increasingly being integrated into multi-enzyme cascades to produce high-value chiral molecules from renewable starting materials. For instance, L-phenylalanine has been converted into enantiomerically pure 1,2-amino alcohols through multi-step enzymatic pathways. acs.org The development of robust biocatalysts through metagenomic approaches and directed evolution continues to expand the capabilities of enzymatic amino acid synthesis. acs.orgnih.gov

| Biocatalytic Method | Enzyme Class | Application | Key Features | Ref |

| Kinetic Resolution | Various | Separation of racemic amino acids | Yields one enantiomer with high purity. | acs.org |

| Dynamic Kinetic Resolution | Various | Production of a single enantiomer from a racemate | Overcomes 50% yield limitation of standard kinetic resolution. | acs.org |

| Asymmetric Synthesis | Phenylalanine Ammonia Lyases, Transaminases | Production of D- or L-phenylalanines | High atom economy, uses prochiral starting materials. | acs.org |

Integration of Chemical and Enzymatic Steps in Convergent Synthesis

The synthesis of structurally complex amino acids such as 5-Bromo-2-methyl-L-phenylalanine often benefits from a convergent approach that strategically combines chemical and enzymatic reactions. This chemoenzymatic strategy leverages the high selectivity and mild reaction conditions of biocatalysts with the broad applicability of traditional organic chemistry. A powerful example of this integration is the use of multienzymatic cascades for the synthesis of phenylalanine derivatives from readily available precursors. nih.govnih.govresearchgate.net

One such strategy involves a one-pot, multi-enzyme cascade that can convert substituted cinnamic acids into optically pure D- or L-phenylalanine derivatives. nih.govnih.gov This process couples the amination reaction catalyzed by a Phenylalanine Ammonia Lyase (PAL) with a chemoenzymatic deracemization system. The deracemization component typically involves a stereoselective oxidation of the undesired amino acid enantiomer by an amino acid oxidase (like D-amino acid oxidase, DAAO, or L-amino acid oxidase, LAAD), followed by a non-selective reduction of the resulting imino acid back to the racemic amino acid, which re-enters the cycle. nih.govresearchgate.net This dynamic kinetic resolution allows for theoretical yields approaching 100% for the desired enantiomer.

The process can be adapted to produce either the D- or L-enantiomer by selecting the appropriate oxidase. For instance, to synthesize L-phenylalanine derivatives, a D-amino acid oxidase (DAAO) is employed to selectively oxidize the D-amino acid formed in the PAL-catalyzed equilibrium. nih.gov The resulting imine is then reduced back to the racemic amino acid by a chemical reducing agent like ammonia-borane (NH₃·BH₃), allowing the PAL to continually convert the substrate to the L-amino acid. researchgate.net This integrated system demonstrates how enzymatic and chemical steps can work in concert to achieve high yield and enantiomeric purity for valuable non-natural amino acids.

Table 1: Chemoenzymatic Cascade for the Synthesis of L-Phenylalanine Analogues This table illustrates a representative system for producing L-phenylalanine derivatives from cinnamic acid precursors using a Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis coupled with a D-Amino Acid Oxidase (DAAO) for deracemization.

| Entry | Cinnamic Acid Substrate | Product (L-phenylalanine analogue) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | p-Nitrocinnamic acid | L-4-Nitrophenylalanine | >99 | 98 |

| 2 | p-Chlorocinnamic acid | L-4-Chlorophenylalanine | >99 | 97 |

| 3 | p-Bromocinnamic acid | L-4-Bromophenylalanine | >99 | 98 |

| 4 | p-Methylcinnamic acid | L-4-Methylphenylalanine | 95 | 96 |

Transition Metal-Catalyzed Cross-Coupling Reactions in Phenylalanine Derivatization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of amino acids, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com These methods are particularly valuable for modifying the side chains of aromatic amino acids like phenylalanine, allowing for the introduction of diverse functional groups that are difficult to install using classical methods. The ability to perform these reactions on protected amino acids makes them highly compatible with peptide synthesis. Among the various cross-coupling reactions, the Suzuki-Miyaura reaction has become especially prominent for the bioorthogonal derivatization of halogenated aromatic amino acids. mdpi.com

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Amino Acids

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. libretexts.org This reaction is widely used for creating biaryl compounds and has been successfully applied to the synthesis of aryl-substituted phenylalanine derivatives. mdpi.com The general catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (e.g., a protected 5-bromo-L-phenylalanine derivative) to form a palladium(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the direct arylation of a halogenated phenylalanine backbone. For instance, Fmoc-protected 4-bromophenylalanine can be coupled with various arylboronic acids to yield a diverse library of biphenylalanine derivatives. mdpi.com The reaction conditions are generally mild, often employing catalysts like PdCl₂ or Pd(PPh₃)₄ with a base such as Na₂CO₃ or K₂CO₃ in a suitable solvent mixture. mdpi.com The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it a powerful strategy for synthesizing novel phenylalanine analogues with tailored electronic and steric properties for applications in peptide chemistry and drug discovery.

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Substituted Phenylalanines This table provides examples of the Suzuki-Miyaura reaction applied to protected bromophenylalanine derivatives to generate novel aryl-substituted amino acids.

| Entry | Halogenated Phenylalanine Derivative | Boronic Acid/Ester | Catalyst / Base | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fmoc-4-bromophenylalanine | 4-Acetamidophenylboronic acid pinacol ester | PdCl₂ / Na₂CO₃ | THF/Ethylene glycol, 66 °C | 81 |

| 2 | Boc-L-4-bromophenylalanine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80 °C | 92 |

| 3 | Boc-L-4-bromophenylalanine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100 °C | 88 |

| 4 | Boc-L-4-bromophenylalanine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Dioxane/H₂O, 90 °C | 75 |

Chemical Transformations and Derivatization Strategies for 5 Bromo 2 Methyl L Phenylalanine

Reactivity of Bromine Substituents on the Phenyl Ring for Further Modifications

The bromine atom on the phenyl ring of 5-Bromo-2-methyl-L-phenylalanine represents a versatile handle for a variety of chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these transformations, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For analogous compounds like Fmoc-2-bromo-L-phenylalanine, the bromine group is explicitly noted for its utility in further chemical transformations, such as cross-coupling reactions. chemimpex.com

Expected reactions for the bromo-substituent would include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a widely used method for creating biaryl structures.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl moiety. This is valuable for attaching probes or other functional groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new carbon-nitrogen bond, allowing for the introduction of various amino groups.

Cyanation: Conversion of the bromide to a nitrile group using a cyanide source and a catalyst.

The successful execution of these reactions on this compound would be contingent on the selection of appropriate catalysts and reaction conditions that are compatible with the amino acid's other functional groups.

Derivatization Protocols for Enhanced Functionality and Analytical Detection

Derivatization of this compound would aim to introduce new functionalities or tags for analytical purposes. While specific protocols for this compound are not documented, the strategies would logically follow from its inherent reactivity.

| Target Functional Group | Potential Derivatization Reaction | Reagent/Method Example | Purpose |

| Aryl Bromide | Suzuki Coupling | Fluorescent Boronic Acid | Introduction of a fluorescent tag |

| Aryl Bromide | Sonogashira Coupling | Alkyne-Biotin | Introduction of an affinity tag |

| Amino Group | Acylation | Dansyl Chloride | Fluorescence labeling for detection |

| Carboxylic Acid | Amide Coupling | Amino-functionalized probe | Attachment of probes or linkers |

These derivatization reactions would enhance the molecule's utility in biochemical and analytical studies by enabling its detection via fluorescence or its isolation through affinity purification.

Site-selective labeling of this compound would predominantly leverage the unique reactivity of the bromine atom. This follows a "tag-and-modify" approach, where the bromo-substituted amino acid acts as a pre-installed chemical "tag" within a peptide or protein. ox.ac.uk The subsequent modification step would be a highly selective reaction targeting the carbon-bromine bond.

For instance, if this compound were incorporated into a peptide during solid-phase peptide synthesis, the bromine atom would serve as a unique reaction site. chemimpex.com A probing tag, such as a fluorophore or a photoaffinity label containing a boronic acid or terminal alkyne, could then be attached to the peptide via a palladium-catalyzed cross-coupling reaction. This strategy allows for the precise placement of a label at the phenylalanine residue, which would be more challenging to achieve with native phenylalanine, often requiring less selective C-H activation methods. nih.govchemrxiv.org

Incorporation of 5 Bromo 2 Methyl L Phenylalanine into Peptides and Proteins

Strategies for Site-Specific Genetic Encoding of Unnatural Amino Acids

Genetic code expansion allows for the introduction of UAAs at specific positions within a protein sequence in living cells. nih.gov This is primarily accomplished by repurposing a codon, typically a nonsense (stop) codon, to encode the UAA. labome.com This process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components. nih.gov

The central component of genetic code expansion is an engineered aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the desired UAA and attaches it to its cognate, orthogonal transfer RNA (tRNA). nih.gov For an amino acid like 5-Bromo-2-methyl-L-phenylalanine, an aaRS derived from a system known to be accommodating to phenylalanine analogs, such as the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (TyrRS) or the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS), would be the starting point for engineering. nih.govutmb.edu

The process of engineering an aaRS involves modifying its active site to create a binding pocket that favorably accommodates the specific size, shape, and chemical nature of the target UAA. This is typically achieved through directed evolution, where the gene for the aaRS is subjected to random mutagenesis, followed by a screening or selection process to identify variants that can efficiently charge the orthogonal tRNA with the UAA. acs.org For this compound, the engineering challenge lies in creating a pocket that can accept the bulky bromine and methyl groups, which differ significantly from the canonical amino acids. The polyspecificity of many engineered synthetases, where they recognize multiple UAA analogs, remains a significant hurdle. nih.govacs.org For instance, a PylRS-based system has been successfully engineered to incorporate various phenylalanine derivatives, including para-bromo-L-phenylalanine, demonstrating the potential adaptability of this system. utmb.edu A similar directed evolution strategy would be necessary to create a synthetase highly selective for this compound.

Table 1: Examples of Engineered Synthetase Systems for Phenylalanine Analogs

| Parent Synthetase System | Engineered For (Example UAAs) | Engineering Method |

| M. jannaschii TyrRS | p-azido-L-phenylalanine, p-acetyl-L-phenylalanine | Directed Evolution, Site-Directed Mutagenesis |

| M. mazei PylRS | p-bromo-L-phenylalanine, p-iodo-L-phenylalanine | Directed Evolution |

| E. coli TyrRS | p-borono-L-phenylalanine, 3,4-dihydroxy-L-phenylalanine | Yeast Display Screening |

This table presents examples of synthetase systems engineered for various phenylalanine analogs, illustrating the methodologies that would be applied to develop a system for this compound.

Nonsense codon suppression is the most common method for the site-specific incorporation of UAAs. nih.gov This technique hijacks the cellular translation machinery by reassigning a stop codon, most frequently the amber codon (UAG), to encode the UAA. labome.com An orthogonal suppressor tRNA, which has an anticodon that recognizes the UAG codon, is introduced into the cell along with the engineered aaRS. nih.gov

When the ribosome encounters a UAG codon in the messenger RNA (mRNA) of the target protein, the engineered aaRS will have already charged the suppressor tRNA with this compound. This charged tRNA then delivers the UAA to the ribosome, allowing protein synthesis to continue rather than terminate. nih.gov A key challenge is the competition between the suppressor tRNA and the cell's own release factors, which normally bind to stop codons to terminate translation. nih.gov The efficiency of suppression can be low, impacting the final yield of the UAA-containing protein. labome.com To improve yields, researchers have developed strategies such as using host strains with deleted release factors or employing alternative codons, like quadruplet codons. nih.gov

Solid-Phase Peptide Synthesis (SPPS) with Protected Derivatives of this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of in vitro peptide production, allowing for the stepwise assembly of amino acids into a desired sequence. bachem.combeilstein-journals.org For an unnatural amino acid like this compound, SPPS requires a chemically protected derivative to ensure that only the desired peptide bonds are formed. nih.gov The process involves anchoring the first amino acid to a solid resin support and then sequentially adding the subsequent protected amino acids. beilstein-journals.org

The synthesis of peptides containing modified phenylalanine residues is a well-established application of SPPS. nih.govyoutube.com To incorporate this compound, it must first be synthesized with its α-amino group protected, typically with an Fmoc group. This protected building block can then be used in a standard SPPS cycle. nih.gov

In modern SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the most widely used temporary protecting group for the α-amino group of the amino acid building blocks. nih.gov The Fmoc group is crucial for preventing the amino acid from polymerizing with itself and for directing the peptide bond formation to occur only at the C-terminus of the incoming amino acid and the deprotected N-terminus of the growing peptide chain on the resin. nih.gov

The key advantage of the Fmoc group is its lability under basic conditions (typically using piperidine), while being stable to the acidic conditions often used to cleave the finished peptide from the resin and remove side-chain protecting groups. nih.gov This "orthogonality" allows for the selective deprotection of the N-terminus at each cycle without disturbing other protected parts of the molecule. nih.gov The SPPS cycle for incorporating Fmoc-5-Bromo-2-methyl-L-phenylalanine would proceed as follows:

Deprotection: The Fmoc group of the last amino acid on the resin-bound peptide is removed with a mild base.

Activation & Coupling: The carboxylic acid of Fmoc-5-Bromo-2-methyl-L-phenylalanine is activated (e.g., with DCC/HOBt or HBTU) and then coupled to the newly freed N-terminus of the peptide chain.

Washing: Excess reagents and byproducts are washed away.

This cycle is repeated until the full-length peptide is assembled. beilstein-journals.org

Table 2: Key Steps in an Fmoc-SPPS Cycle

| Step | Reagent(s) | Purpose |

| 1. Deprotection | Piperidine in DMF | Removes the temporary N-terminal Fmoc group. |

| 2. Washing | DMF, DCM | Removes excess deprotection reagent and byproducts. |

| 3. Coupling | Fmoc-amino acid, Activator (e.g., HBTU), Base (e.g., DIPEA) | Forms the new peptide bond. |

| 4. Washing | DMF, DCM | Removes excess reagents and byproducts. |

Impact of this compound on Peptide Conformation and Stability

The incorporation of this compound into a peptide is expected to have a significant impact on its local and global conformation, as well as its metabolic stability. The bulky and electronegative bromine atom, combined with the sterically hindering ortho-methyl group, can enforce specific torsional angles (χ1 and χ2) in the amino acid side chain, thereby restricting the conformational freedom of the entire peptide backbone. nih.gov

The introduction of such constraints can stabilize specific secondary structures, such as α-helices or β-sheets, which can be beneficial for designing peptides with enhanced biological activity. nih.gov For instance, studies on other substituted phenylalanines have shown that electronic effects from ring substituents can modulate CH-π interactions and influence the folding equilibrium of a peptide. The electron-withdrawing nature of the bromine atom in this compound would alter the electronic character of the phenyl ring, potentially influencing intramolecular and intermolecular interactions.

Furthermore, the ortho-methyl group introduces significant steric hindrance. This can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide. nih.gov Studies on peptides with other modifications have demonstrated that even small, site-specific structural perturbations can significantly alter molecular interactions and enhance stability. The dual modification in this compound provides a powerful tool for simultaneously modulating both the conformational and stability profiles of a peptide.

Applications of 5 Bromo 2 Methyl L Phenylalanine in Advanced Chemical Biology and Drug Discovery Research

Protein Engineering for Tailored Functional Properties

The core principle of rational protein design involves the targeted modification of an amino acid sequence to alter a protein's function in a predictable way. nih.govnih.gov The incorporation of unnatural amino acids like 5-Bromo-2-methyl-L-phenylalanine is a key strategy in this field. The unique side chain of this compound—featuring both a bulky methyl group and an electronegative bromine atom—can be used to introduce specific changes into a protein's architecture that are not possible with the 20 canonical amino acids.

Rational enzyme design aims to create biocatalysts with enhanced or novel activities, improved stability, or altered substrate specificity. nih.govresearchgate.net This is often achieved by modifying the enzyme's active site. nih.gov The introduction of this compound can be a powerful tool for this purpose.

Steric Hindrance: The methyl group at the 2-position of the phenyl ring introduces significant steric bulk. When this amino acid is incorporated into an enzyme's active site, this bulk can be used to block the binding of an undesired substrate or the formation of an unwanted product, thereby increasing the enzyme's specificity or enantioselectivity. nih.gov

Altered Binding Pockets: The presence of both the methyl and bromo groups reshapes the binding pocket, potentially creating new, favorable interactions with a desired substrate or destabilizing interactions with an undesired one. This can lead to an increase in catalytic efficiency for a targeted reaction. A similar compound, β-(5-Bromo-2-thienyl)-L-alanine, is used to study how such structural alterations impact protein function, highlighting the utility of this approach.

The stability and folding pathway of a protein are dictated by a delicate balance of non-covalent interactions. Introducing unnatural amino acids can shift this balance. rsc.org The rigid, hydrophobic nature of the 5-bromo-2-methylphenyl side chain can be leveraged to enhance protein stability. nih.gov

Rigidification of Flexible Regions: Placing this bulky amino acid in flexible loop regions of a protein can restrict conformational freedom, leading to increased thermal and chemical stability. nih.gov

Hydrophobic Interactions: The substituted phenyl ring can enhance hydrophobic packing within the protein core, a key determinant of a stable fold.

Halogen Bonding: The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can help to stabilize local protein structure or mediate interactions with other molecules.

Research Findings on Protein Modification

| Modification Strategy | Intended Effect | Relevant Amino Acid Feature |

| Active Site Substitution | Altered enantioselectivity or substrate specificity | Methyl group for steric hindrance; Bromo group for altered electronics |

| Core Packing | Increased thermal stability | Hydrophobic benzyl (B1604629) side chain |

| Surface Loop Insertion | Rigidification and stabilization | Bulky side chain restricts movement |

| Intermolecular Interface | Modulation of protein-protein interactions | Steric and electronic profile of the substituted ring |

Development of Peptide-Based Therapeutics and Peptidomimetics

Peptide-based drugs are of significant interest in medicine but can be limited by poor stability and low bioavailability. nih.gov The use of tailor-made amino acids is a central strategy to overcome these limitations, leading to the development of more robust and effective therapeutics. nih.gov this compound serves as a building block for such advanced peptidomimetics.

The development of modern pharmaceuticals increasingly relies on the use of tailor-made amino acids as key structural components to achieve high potency and selectivity for specific biological targets. nih.gov The unique structure of this compound is designed to impart specific properties to a peptide sequence. For instance, N-methylated amino acids, which share the feature of a methyl group modification, are known to be critical components in a variety of bioactive peptides, including the immunosuppressant cyclosporine A. nih.gov

Incorporating modified amino acids into a peptide therapeutic can dramatically improve its pharmacological profile. nih.gov

Increased Stability: The 2-methyl group on the phenyl ring can act similarly to N-methylation by providing steric shielding of the adjacent peptide bond from cleavage by proteases. This protection against proteolytic degradation increases the drug's half-life in the body. nih.gov

Enhanced Bioavailability: The increased lipophilicity due to the bromo and methyl groups can improve a peptide's ability to cross cellular membranes, a key factor in enhancing oral bioavailability. nih.gov Research on N-methylphenylalanine-rich peptides has shown they can act as shuttles across the blood-brain barrier, demonstrating the power of such modifications to improve drug delivery to specific tissues. nih.gov

Improved Receptor Selectivity: The defined three-dimensional shape of the this compound side chain can force the peptide backbone into a specific conformation that binds more selectively to its target receptor, reducing off-target effects. nih.gov

Impact of this compound on Peptide Properties

| Property | Mechanism of Enhancement |

| Proteolytic Stability | Steric hindrance from the 2-methyl group protects the peptide backbone. |

| Membrane Permeability | Increased lipophilicity from bromo and methyl groups facilitates passive diffusion. |

| Receptor Selectivity | Constrains peptide conformation for a more precise fit to the target. |

Bioconjugation and Bioprobe Design for Molecular Studies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities. The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for this purpose. While many halogenated compounds are used in research, the aryl bromide is particularly useful for specific chemical reactions. nih.govnih.gov

The bromine atom makes the amino acid a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. These reactions are widely used in bioconjugation to attach other molecules under mild conditions. This allows researchers to site-specifically incorporate probes into a peptide or protein sequence. For example, one could attach:

A fluorescent dye for imaging studies.

A biotin (B1667282) tag for affinity purification.

A radioactive isotope for detection and quantification.

A cross-linking agent to identify binding partners.

This capability to serve as a reactive "scaffold" within a biopolymer makes this compound a valuable tool for creating sophisticated bioprobes to study molecular interactions and cellular processes.

Targeted Biomolecule Labeling for Imaging and Detection

The site-specific incorporation of unnatural amino acids (UAAs) into proteins and other biomolecules is a powerful strategy for labeling and visualization. This compound can serve as a versatile handle for these applications. The presence of the bromine atom on the phenyl ring enhances its utility for various detection and imaging modalities.

The bromo- functionality on the phenyl ring provides a reactive site for further chemical modifications. For instance, derivatives like Fmoc-2-bromo-L-phenylalanine are utilized in bioconjugation processes. chemimpex.com This allows for the linking of the amino acid, once incorporated into a peptide or protein, to other molecules such as fluorescent dyes or diagnostic agents. chemimpex.com This is crucial for developing targeted therapies and for imaging specific biological pathways. chemimpex.com

Furthermore, the bromine atom itself can act as a unique label. As a heavy atom, it can be detected by techniques sensitive to electron density, offering an alternative to traditional fluorescent or radioactive labels. This principle is analogous to the use of other halogenated compounds, like 5-Bromo-2'-deoxyuridine (BrdU), which is a well-established marker for DNA synthesis and is detected immunochemically.

Probing Protein-Protein and Protein-Nucleic Acid Interactions

Understanding the intricate network of interactions between proteins, as well as between proteins and nucleic acids, is fundamental to cell biology and drug development. Unnatural amino acids like this compound offer sophisticated tools to dissect these interactions.

The incorporation of this amino acid into a protein of interest can serve as a probe for its binding partners. The bromine atom can participate in or induce specific interactions, and its presence provides a unique spectroscopic or structural signature. The practical applications of related compounds, such as Fmoc-2-bromo-L-phenylalanine, explicitly include the study of protein interactions. chemimpex.com The bromo group can be leveraged for cross-coupling reactions, enabling the formation of covalent linkages between interacting proteins, which can then be identified and characterized. chemimpex.com

In the context of protein-nucleic acid interactions, derivatives of phenylalanine are used in molecular modeling and experimental studies. For example, understanding how derivatives bind to targets like the Mycobacterium tuberculosis RNA polymerase (a protein-DNA/RNA complex) is crucial for developing new antibiotics. nih.gov The specific placement of a modified amino acid like this compound within a DNA-binding protein could help to map the binding interface and elucidate the energetics of the interaction.

Structural Biology Applications Utilizing Halogen Tags (e.g., X-ray Crystallography)

X-ray crystallography is a cornerstone of structural biology, providing atomic-level insights into the three-dimensional structure of biomolecules. The determination of these structures often relies on solving the "phase problem." The incorporation of heavy atoms into the protein crystal can greatly facilitate this process through methods like single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD).

Data Tables

Table 1: Physicochemical Properties of L-Phenylalanine and its Derivative

| Property | L-Phenylalanine | This compound |

| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 165.19 g/mol nih.gov | 258.11 g/mol |

| Appearance | White crystalline powder nih.gov | Off-white to pale yellow solid |

| Solubility | Slightly soluble in water | Sparingly soluble in water |

| Chirality | L-enantiomer (S-configuration) | L-enantiomer (S-configuration) |

Table 2: Applications of Modified Phenylalanine Analogs in Research

| Application Area | Modified Phenylalanine Analog | Specific Use | Research Field |

| Biomolecule Labeling | Fmoc-2-bromo-L-phenylalanine | Bioconjugation for diagnostics and targeted therapies. chemimpex.com | Medicinal Chemistry |

| Protein Interaction Studies | Fmoc-2-bromo-L-phenylalanine | Introduction of a reactive handle for cross-linking studies. chemimpex.com | Chemical Biology |

| Structural Biology | Phenylalanine Derivatives | Structure confirmation and analysis of molecular conformation. nih.gov | X-ray Crystallography |

| Drug Discovery | Nα-2-thiophenoyl-d-phenylalanine amides | Development of novel antimycobacterial agents. nih.gov | Pharmacology |

Advanced Analytical Characterization of 5 Bromo 2 Methyl L Phenylalanine and Its Derivatives

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for verifying the purity of 5-Bromo-2-methyl-L-phenylalanine and determining its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for these assessments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like amino acids. In the context of this compound, HPLC is employed for both purity determination and the separation of enantiomers.

For purity analysis, reversed-phase HPLC (RP-HPLC) is a common approach. A C18 column is often utilized, which separates compounds based on their hydrophobicity. researchgate.netmtc-usa.com The mobile phase typically consists of a mixture of an aqueous component (like deionized water with an acid modifier such as formic acid) and an organic solvent (such as acetonitrile). mtc-usa.com Detection is commonly performed using a UV detector, often at a wavelength of around 210 nm or 254 nm. researchgate.netmtc-usa.comwaters.com

The determination of enantiomeric excess requires the use of a chiral stationary phase (CSP). For amino acids and their derivatives, CSPs based on macrocyclic glycopeptides, such as teicoplanin, have proven effective. sigmaaldrich.comresearchgate.net These phases can differentiate between the L- and D-enantiomers of amino acids without the need for prior derivatization. sigmaaldrich.com The mobile phase composition, including the type of organic modifier and its concentration, significantly influences the retention and resolution of the enantiomers. sigmaaldrich.comresearchgate.net Two-dimensional HPLC (2D-HPLC), which couples an achiral column (like C18 or HILIC) in the first dimension to a chiral column in the second dimension, can provide enhanced separation and analysis of amino acid enantiomers in complex mixtures. nih.gov

| Parameter | Typical Conditions for Purity Analysis | Typical Conditions for Enantiomeric Separation |

| Stationary Phase | C18 researchgate.netmtc-usa.com | Chiral Stationary Phase (e.g., Teicoplanin-based) sigmaaldrich.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Formic Acid mtc-usa.com | Varies (e.g., Acetonitrile/Water, Methanol/Water) researchgate.netnih.gov |

| Detection | UV (e.g., 210 nm, 254 nm) researchgate.netmtc-usa.comwaters.com | UV, Circular Dichroism, Polarimetry researchgate.net |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are critical for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of a phenylalanine derivative would show distinct signals for the aromatic protons, the protons on the aliphatic side chain (α- and β-protons), and the amine protons. For this compound, the substitution pattern on the phenyl ring would lead to a specific splitting pattern for the remaining aromatic protons. The methyl group at the 2-position would appear as a singlet in a characteristic chemical shift region. The chemical shifts and coupling constants of the α- and β-protons provide information about the connectivity and stereochemistry of the amino acid.

| Proton/Carbon Type | Expected ¹H NMR Chemical Shift Range (ppm) | Expected ¹³C NMR Chemical Shift Range (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 140 |

| α-Proton | 3.5 - 4.5 | 50 - 60 |

| β-Protons | 2.8 - 3.5 | 35 - 45 |

| Methyl Protons | 2.0 - 2.5 | 15 - 25 |

| Carboxyl Carbon | - | 170 - 180 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the molecular ion peak would correspond to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

On-Tissue Chemical Derivatization in Mass Spectrometry Imaging for Biological Context

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. However, the detection of small, polar molecules like amino acids can be challenging due to low ionization efficiency and interferences from the biological matrix. nih.gov

On-tissue chemical derivatization (OTCD) is a strategy that has been developed to overcome these limitations. researchgate.netmaastrichtuniversity.nl In this approach, a chemical reagent is applied to the tissue section to react with the target analytes, in this case, amino acids. acs.orgnih.gov This derivatization serves to:

Increase Ionization Efficiency: The derivatizing agent often contains a pre-charged group or a moiety that is easily ionized, enhancing the signal of the target analyte in the mass spectrometer. researchgate.netmaastrichtuniversity.nl

Shift the Mass: The addition of the derivatizing group increases the mass of the analyte, moving it to a higher m/z region where there is less interference from endogenous molecules. researchgate.net

For amino acids, which contain a primary amine and a carboxylic acid group, various derivatization strategies can be employed. acs.orgnih.gov For example, reagents that specifically target primary amines can be used to tag amino acids for MSI analysis. acs.org This approach has been successfully used to map the distribution of various amino acids and neurotransmitters in brain tissue. nih.govnih.gov While not specifically demonstrated for this compound in the provided results, the principles of OTCD-MSI would be applicable for studying its distribution in a biological context, providing valuable insights into its localization and potential biological roles. nih.govnih.gov

Computational Studies on 5 Bromo 2 Methyl L Phenylalanine and Its Derivatives

Quantum Mechanical Investigations for Electronic Structure and Reactivity

Quantum mechanical methods are employed to understand the electronic behavior of a molecule, which governs its geometry, stability, and how it interacts with other molecules. Such studies on 5-Bromo-2-methyl-L-phenylalanine and its analogs can elucidate key chemical properties. While specific research on this compound is limited, studies on closely related compounds like p-Bromo-dl-phenylalanine provide a strong framework for understanding its expected characteristics. researchgate.net

Density Functional Theory (DFT) is a computational method used to determine the optimized geometry and electronic ground state of a molecule. nih.gov By calculating the electron density, DFT can accurately predict structural parameters such as bond lengths and angles. nih.gov For a molecule like this compound, a DFT analysis, likely using a basis set such as B3LYP/6–311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. researchgate.net

This analysis helps in understanding the influence of the bromo and methyl substituents on the phenylalanine backbone. For instance, a study on the related isomer p-Bromo-dl-phenylalanine detailed the bond lengths and angles, showing distinctions between aromatic and aliphatic C-H bonds and the geometry of the alanine (B10760859) group influenced by adjacent oxygen and nitrogen atoms. researchgate.net Similar analysis for this compound would provide foundational data for its structural characterization.

Table 1: Illustrative Geometric Parameters for a Bromo-Phenylalanine Isomer (p-Bromo-dl-phenylalanine) based on DFT Calculations This table presents data for p-Bromo-dl-phenylalanine as an example of the outputs from a DFT analysis.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C1-C2 | 1.425 |

| C-H (Aromatic) | 1.08 | |

| C-H (Aliphatic) | 1.09 | |

| C=O | 1.22 | |

| C-O | 1.35 | |

| Data sourced from a computational analysis of p-Bromo-dl-phenylalanine. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests high reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be concentrated around the electron-rich regions like the carboxyl group and the phenyl ring, while the LUMO would be distributed over areas that can accept electron density. Analyzing these orbitals provides insight into how the molecule will interact in chemical reactions. wikipedia.orglibretexts.org

Table 2: Illustrative FMO Parameters for a Bromo-Phenylalanine Isomer (p-Bromo-dl-phenylalanine) This table presents data for p-Bromo-dl-phenylalanine as an example of the outputs from an FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy | -8.76 |

| LUMO Energy | -1.54 |

| HOMO-LUMO Energy Gap | 7.22 |

| Data sourced from a computational analysis of p-Bromo-dl-phenylalanine. researchgate.net |

Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the charge distribution across a molecule, providing a visual guide to its reactive sites. nih.gov The map uses a color gradient to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would likely show a strong negative potential (red) around the oxygen atoms of the carboxyl group, identifying it as a primary site for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amine group (NH2) would exhibit a positive potential (blue), marking them as key sites for nucleophilic interactions. researchgate.net Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, which is critical for how the molecule might bind to a biological target. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net By simulating these dynamics, researchers can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes (conformers) in different environments. researchgate.net

For this compound, MD simulations could be used to understand its structural flexibility and how it behaves in a solvent like water. This is crucial because the molecule's conformation can significantly affect its biological activity. Furthermore, if the molecule is being studied as a potential drug, MD simulations can model its interaction with a biological target, such as an enzyme or receptor. nih.gov These simulations can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and calculate the binding free energy, providing a detailed picture of the binding event at the atomic level. researchgate.netnih.gov

Predictive Modeling for Structure-Activity Relationships and Design Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a model that can accurately predict the activity of new, untested compounds. nih.govnih.gov

To develop a QSAR model for derivatives of this compound, a library of related compounds would first be synthesized and their biological activity measured. mdpi.com Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. Using statistical methods, a relationship is formulated between these descriptors and the observed activity. nih.gov

This resulting model can be a powerful tool for design optimization. mdpi.com It can help researchers understand which structural features are most important for activity and guide the design of new derivatives with potentially enhanced potency or other desirable properties. By screening virtual compounds before committing to their synthesis, QSAR can significantly accelerate the drug discovery and development process. nih.govmdpi.com

Future Directions and Emerging Research Avenues for 5 Bromo 2 Methyl L Phenylalanine

Development of Novel and More Sustainable Synthetic Routes

The production of enantiomerically pure non-canonical amino acids like 5-Bromo-2-methyl-L-phenylalanine has traditionally relied on multi-step organic syntheses that can be environmentally taxing. nih.gov The future of its synthesis lies in the adoption of biocatalytic and chemoenzymatic methods that offer higher efficiency, stereoselectivity, and sustainability.

A primary avenue of exploration is the use of Phenylalanine Ammonia Lyases (PALs). These enzymes catalyze the reversible amination of cinnamic acids to form L-phenylalanine and its derivatives. frontiersin.org PALs are particularly promising for this specific compound because they show a preference for cinnamic acid derivatives with electron-withdrawing groups, such as halogens. frontiersin.org This inherent substrate preference suggests that a corresponding 2-methyl-5-bromocinnamic acid would be an effective precursor for direct, stereoselective amination. Recent work has focused on immobilizing PAL enzymes on solid supports for use in continuous flow reactors, a strategy that significantly enhances catalyst reusability and process scalability. frontiersin.org

Another emerging strategy involves multi-enzyme biocatalytic cascades. These one-pot systems combine the activities of several enzymes, such as L-threonine transaldolases, phenylserine dehydratases, and aminotransferases, to convert simple, readily available aldehydes or carboxylic acids into diverse L-phenylalanine derivatives with high enantiomeric excess (>99% e.e.). nih.govbiorxiv.org Adapting such cascades could provide an efficient and modular route to this compound from a corresponding substituted benzaldehyde. These enzymatic approaches operate in mild, aqueous conditions, representing a significant step towards green manufacturing processes. nih.gov

Table 1: Key Biocatalysts in Sustainable Synthesis of L-Phenylalanine Derivatives

| Enzyme Class | Catalyzed Reaction | Relevance for this compound | Advantages |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | Reversible amination of a substituted cinnamic acid. frontiersin.org | High affinity for substrates with electron-withdrawing groups like bromine. frontiersin.org | High stereoselectivity (produces L-isomer), no cofactor required. uw.edu.pl |

| L-Threonine Transaldolase (L-TTA) | Aldol-like condensation of an aldehyde with L-threonine. biorxiv.org | Can utilize a substituted benzaldehyde as a precursor in a multi-step cascade. | Broad substrate scope for various aryl aldehydes. biorxiv.org |

| Aminotransferase (AT) | Transfers an amino group to a keto-acid precursor. nih.gov | Final step in many biocatalytic cascades to form the chiral amino acid. | High enantioselectivity. |

| Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid to an aldehyde. nih.gov | Enables the use of more stable and cheaper carboxylic acid starting materials. | Expands the range of accessible precursors for enzymatic cascades. |

Expanded Applications in Bioorthogonal Chemistry and Click Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov While the bromine atom of this compound is not a "click" functional group itself, it serves as a highly versatile chemical handle for post-translational, site-specific protein modification through palladium-catalyzed cross-coupling reactions. This two-step approach is a major future direction. First, the amino acid is incorporated into a protein; second, the bromo-group is modified to introduce a probe or a true click chemistry handle.

The aryl bromide moiety is an ideal substrate for reactions such as the Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds under biocompatible conditions, enabling the attachment of a wide array of functional molecules, including:

Fluorophores: For tracking protein localization and dynamics.

Biotin (B1667282) tags: For protein purification and identification.

Photoswitches or photocrosslinkers: For studying protein-protein interactions with spatiotemporal control.

Clickable handles: A Sonogashira coupling, for example, can attach a terminal alkyne to the phenyl ring. This alkyne can then undergo highly specific and rapid strain-promoted azide-alkyne cycloaddition (SPAAC) with an azide-modified probe molecule. nih.gov SPAAC is a premier click reaction for live-cell labeling due to its high speed and lack of a toxic copper catalyst. researchgate.net

This strategy of using the bromo-group as a platform for installing secondary reactive moieties is a powerful emerging concept. It expands the utility of a single genetically encoded ncAA to participate in a variety of subsequent bioorthogonal ligations, offering modularity and flexibility in experimental design.

Table 2: Potential Bioorthogonal Strategies for this compound

| Primary Reaction | Reagents | Installed Moiety | Potential Secondary Reaction (Click Chemistry) | Application |

|---|---|---|---|---|

| Suzuki Coupling | Alkyne-bearing boronic acid, Pd catalyst | Terminal Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Live-cell imaging, protein labeling. nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Terminal Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In vitro conjugation, proteomics. |

| Stille Coupling | Azide-bearing organostannane, Pd catalyst | Azide | SPAAC with a cyclooctyne-probe | Site-specific drug conjugation. |

| Buchwald-Hartwig Amination | Amine-functionalized probe, Pd catalyst | Functional Probe (direct) | N/A | Direct attachment of fluorophores or drugs. |

Exploration in Advanced Functional Materials and Nanotechnology

The self-assembly of short peptides into well-ordered nanostructures is a burgeoning field in materials science. mdpi.com Peptides containing phenylalanine are particularly adept at forming nanotubes, nanofibers, and hydrogels, driven primarily by hydrogen bonding and π-π stacking interactions between the aromatic rings. nih.govdovepress.com The unique substitutions on this compound provide new tools to control and enhance this self-assembly process.

Future research will likely explore how the specific functional groups of this ncAA can be leveraged:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional, non-covalent interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent peptides. This introduces an additional, orthogonal interaction force beyond standard hydrogen bonding and π-π stacking, which could be used to engineer novel peptide assemblies with greater precision and thermal stability.

Tuning Hydrophobicity and Sterics: The methyl group alters the steric profile and increases the hydrophobicity of the phenyl ring. This can influence the packing of peptides within a nanostructure, potentially altering the morphology from nanotubes to planar sheets or other complex architectures. upc.edu

Nanoparticle Stabilization: Amino acids are known to act as capping and stabilizing agents in the synthesis of metal nanoparticles. researchgate.net The specific electronic and steric properties of this compound could be explored for creating highly stable and functionalized gold or silver nanoparticles for applications in catalysis or diagnostics.

By incorporating this ncAA into self-assembling peptide sequences, researchers can create a new generation of "smart" biomaterials where the final structure and properties are encoded in the amino acid sequence.

Table 3: Intermolecular Forces in Phenylalanine-Based Peptide Assembly

| Intermolecular Force | Description | Role in L-Phenylalanine Assembly | Emerging Role in this compound Assembly |

|---|---|---|---|

| Hydrogen Bonding | Interaction between amide backbone N-H and C=O groups. | Primary driver of β-sheet formation. | Primary driver of β-sheet formation. |

| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. mdpi.com | Key force stabilizing the packing of peptide chains. | Still significant, but modulated by electronic effects of Br and Me groups. |

| Hydrophobic Effect | Tendency of nonpolar groups to aggregate in aqueous solution. | Contributes to the overall aggregation propensity. | Enhanced due to the additional methyl group, potentially leading to more compact structures. |

| Halogen Bonding | Directional interaction involving a halogen atom. | Absent. | Provides a new, specific, and directional force to control crystal packing and assembly. |

Integration with Synthetic Biology and Live-Cell Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. A cornerstone of this field is genetic code expansion, which allows for the site-specific incorporation of ncAAs into proteins in living organisms. nih.gov The integration of this compound into the synthetic biology toolkit is a critical future direction that will enable sophisticated live-cell studies.

This integration is achieved by developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This engineered enzyme specifically recognizes this compound and charges its corresponding tRNA, which then delivers the ncAA to the ribosome in response to a reassigned codon (typically the amber stop codon, UAG). nih.govnih.gov Once this system is established, researchers can:

Produce Proteins with Atomic Precision: Generate proteins where this compound is placed at any desired site, enabling precise probing of protein structure and function.

Enable Live-Cell Imaging: Incorporate the ncAA into a protein of interest within a living cell. The bromo-group can then be targeted with a fluorescent probe via the bioorthogonal reactions described in section 8.2, allowing for real-time visualization of protein dynamics without the need for bulky fluorescent protein tags. mdpi.com

Engineer Novel Biocatalysts: Place the ncAA in an enzyme's active site to alter its catalytic activity or substrate specificity.

Develop Sustainable Production: Utilize metabolic engineering in microbial hosts like Escherichia coli to develop strains capable of producing this compound de novo from simple carbon sources like glucose. nih.govnih.gov This involves engineering the native phenylalanine biosynthesis pathway to accept and process brominated and methylated intermediates, creating a self-sufficient system for ncAA production.

The convergence of genetic code expansion and metabolic engineering will ultimately allow for the fully biological production and utilization of proteins containing this compound, opening new frontiers in live-cell protein science and biotechnology. researchgate.net

Table 4: Synthetic Biology Approaches and Applications

| Approach | Key Components | Mechanism | Emerging Application for this compound |

|---|---|---|---|

| Genetic Code Expansion | Orthogonal aminoacyl-tRNA synthetase (aaRS) & tRNA pair, reassigned codon (e.g., UAG). nih.gov | The orthogonal aaRS attaches the ncAA to the tRNA, which delivers it to the ribosome for site-specific incorporation into a target protein. nih.gov | Precise installation of the ncAA as a chemical handle for live-cell imaging and functional studies. mdpi.com |

| Metabolic Engineering | Engineered biosynthetic pathways in a microbial host (e.g., E. coli). nih.gov | Redirects cellular metabolism from central carbon sources (e.g., glucose) to produce the target ncAA. nih.gov | Sustainable, low-cost, and scalable de novo biosynthesis of the amino acid. |

| Protein Engineering | Target protein with incorporated ncAA. | The unique chemical properties of the ncAA alter the protein's function, stability, or binding properties. | Creation of novel enzymes with enhanced activities or proteins with new therapeutic functions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-methyl-L-phenylalanine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves bromination of 2-methyl-L-phenylalanine using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Regioselectivity is critical; steric and electronic effects of the methyl group direct bromination to the para position. Reaction optimization (e.g., temperature, solvent polarity) is essential to minimize side products like di-brominated derivatives .

- Characterization : Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for quantifying purity and stability of this compound?

- Purity Analysis : Use reverse-phase HPLC with UV detection at 254 nm. Compare retention times against known standards. For trace impurities, LC-MS in ESI+ mode provides sensitivity to detect byproducts (e.g., dehalogenated analogs) .

- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via TLC and NMR to identify hydrolytic or oxidative pathways. Store at –20°C in amber vials under inert atmosphere to prolong shelf life .

Advanced Research Questions

Q. How can regioselectivity challenges in brominating 2-methyl-L-phenylalanine be addressed to avoid undesired isomers?

- Strategy : Use directing groups (e.g., acetyl protection of the amino group) to enhance para-bromination. Computational modeling (DFT calculations) predicts electron density distribution, guiding reagent selection (e.g., electrophilic vs. radical bromination) .

- Validation : Compare experimental H NMR chemical shifts with simulated spectra (software: ACD/Labs or Gaussian) to confirm regiochemistry. X-ray crystallography resolves ambiguous cases .

Q. What methodologies are suitable for studying the biological activity of this compound in enzyme inhibition assays?

- Experimental Design :

- Target Selection : Screen against phenylalanine-metabolizing enzymes (e.g., phenylalanine hydroxylase) using fluorescence-based activity assays .

- Kinetic Analysis : Perform Michaelis-Menten kinetics with varying substrate concentrations. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Case Example : If DFT simulations suggest high electrophilic reactivity at the bromine site, but experimental nucleophilic substitution yields are low, investigate solvent effects (e.g., dielectric constant) or steric hindrance from the methyl group.

- Troubleshooting : Use kinetic isotope effects (KIE) or Hammett plots to elucidate mechanistic pathways. Compare with analogous compounds (e.g., 5-Bromo-4-fluoro-2-methylaniline) to isolate variables .

Q. What protocols ensure reproducibility in large-scale synthesis while maintaining enantiomeric purity?

- Process Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric bromination. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

- Scale-Up Considerations : Implement in-line FTIR for real-time reaction monitoring. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.